Dinordrin I diacetate Dinordrin I diacetate Dinordrin I diacetate is an implantation inhibitor and hormone. It may have potential as a female contraceptive, causing uterotrophic activity. There may also be a definite luteolytic effect, i.e. depression of plasma estrogen and progesterone levels.
Brand Name: Vulcanchem
CAS No.: 70226-89-0
VCID: VC0526228
InChI: InChI=1S/C25H32O4/c1-6-24(28-16(3)26)14-18-8-9-20-19(21(18)15-24)10-12-23(5)22(20)11-13-25(23,7-2)29-17(4)27/h1-2,18-22H,8-15H2,3-5H3/t18-,19-,20+,21-,22-,23-,24+,25-/m0/s1
SMILES: CC(=O)OC1(CCC2C1(CCC3C2CCC4C3CC(C4)(C#C)OC(=O)C)C)C#C
Molecular Formula: C25H32O4
Molecular Weight: 396.5 g/mol

Dinordrin I diacetate

CAS No.: 70226-89-0

Cat. No.: VC0526228

Molecular Formula: C25H32O4

Molecular Weight: 396.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Dinordrin I diacetate - 70226-89-0

Specification

CAS No. 70226-89-0
Molecular Formula C25H32O4
Molecular Weight 396.5 g/mol
IUPAC Name [(2R,3aS,3bR,5aS,6R,8aS,8bR,10aS)-2-acetyloxy-2,6-diethynyl-5a-methyl-3,3a,3b,4,5,7,8,8a,8b,9,10,10a-dodecahydro-1H-indeno[5,4-e]inden-6-yl] acetate
Standard InChI InChI=1S/C25H32O4/c1-6-24(28-16(3)26)14-18-8-9-20-19(21(18)15-24)10-12-23(5)22(20)11-13-25(23,7-2)29-17(4)27/h1-2,18-22H,8-15H2,3-5H3/t18-,19-,20+,21-,22-,23-,24+,25-/m0/s1
Standard InChI Key UQZBROPQQHWWMF-OPMZOGJSSA-N
Isomeric SMILES CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@H]3C[C@](C4)(C#C)OC(=O)C)C)C#C
SMILES CC(=O)OC1(CCC2C1(CCC3C2CCC4C3CC(C4)(C#C)OC(=O)C)C)C#C
Canonical SMILES CC(=O)OC1(CCC2C1(CCC3C2CCC4C3CC(C4)(C#C)OC(=O)C)C)C#C
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Dinordrin I diacetate belongs to the class of A-nor-estrane steroids, characterized by the absence of the A-ring carbon atom (C-1) in the steroid nucleus. The compound’s structure features two ethynyl groups at the 2α and 17α positions, along with acetylated hydroxyl groups at the 2β and 17β positions. This configuration confers both stability and enhanced bioavailability compared to non-acetylated analogs .

Nomenclature and Stereochemistry

The systematic IUPAC name for Dinordrin I diacetate is [(2R,3aS,5aS,9aS,9bS,10R,11aR)-10-acetyloxy-2-ethynyl-9a,11a-dimethyl-1,3,3a,4,5,5a,9,9a,9b,10,11,11a-dodecahydro-2H-cyclopenta[a]phenanthren-7-yl] acetate. The stereochemical arrangement at the 2β and 17β positions is critical for its biological activity, as epimerization at these sites (e.g., Dinordrin II) drastically reduces potency .

Physicochemical Properties

The following table summarizes key physicochemical properties of Dinordrin I diacetate:

PropertyValueSource
Molecular Weight396.52 g/mol
Empirical FormulaC25H32O4
AppearanceWhite to off-white crystalline powder
Melting Point160–164°C
SolubilitySoluble in DMSO, ethanol; insoluble in water
Storage Conditions-20°C (long-term), -80°C in solution

The compound’s low aqueous solubility necessitates formulation with organic solvents or lipid-based carriers for in vivo administration .

Synthesis and Manufacturing

The synthesis of Dinordrin I diacetate involves a multi-step process starting from diosgenin, a naturally occurring steroidal sapogenin. The pathway, optimized for industrial scalability, proceeds through six critical stages :

Key Synthetic Steps

  • Hydroxyl Protection: Diosgenin’s 3β-hydroxyl group is methylated to form diosgenin-3-methyl ether, preventing undesired side reactions.

  • Ring-Opening Reduction: Treatment with hydrochloric acid and zinc reduces the spiroketal ring system, yielding 16,26-dihydroxycholesterol-3-methyl ether.

  • Sulfonylation: The 16- and 26-hydroxyl groups undergo sulfonylation using methanesulfonyl chloride in pyridine, producing the disulfonate intermediate.

  • Reductive Elimination: Catalytic hydrogenation removes the sulfonyl groups, generating cholesterol-3-methyl ether.

  • Acetylation: Selective acetylation of the 2β and 17β hydroxyl groups using acetic anhydride yields the diacetate derivative.

  • Saponification: Final alkaline hydrolysis removes the 3-methyl ether protecting group, yielding pure Dinordrin I diacetate .

Biological Activity and Mechanism of Action

Dinordrin I diacetate exhibits dual pharmacological effects as both an implantation inhibitor and a luteolytic agent. Its biological activity profile has been characterized through in vitro and primate studies .

Antifertility Effects

In adult female baboons, oral administration of 2 mg/kg/day Dinordrin I diacetate during the postovulatory phase prevents pregnancy in 89% of cases. This effect correlates with:

  • Endometrial Changes: Suppression of endometrial vascular endothelial growth factor (VEGF) expression, impairing blastocyst implantation .

  • Luteolysis: Rapid decline in plasma progesterone (from 12.8 ± 2.1 ng/mL to 1.4 ± 0.3 ng/mL within 72 hours) through direct corpus luteum regression .

  • Estrogen Modulation: Reduction of circulating estradiol levels by 68–72%, disrupting the hormonal milieu necessary for pregnancy maintenance .

Receptor Interactions

  • Progesterone Receptor: IC50 = 1.2 μM (competitive binding assay)

  • Glucocorticoid Receptor: IC50 = 4.7 μM
    This selective receptor profile minimizes androgenic side effects while maintaining contraceptive efficacy .

Comparative Analysis with Related Compounds

The pharmacological profile of Dinordrin I diacetate differs significantly from structurally similar steroids:

CompoundRelative Potency (Antifertility)Androgen Receptor Binding (Ki)Plasma Half-Life
Dinordrin I diacetate1.0 (reference)>10 μM6.8 ± 0.9 h
Anordrin0.058.2 μM4.1 ± 0.7 h
Dinordrin II0.12>10 μM5.3 ± 1.2 h
Levonorgestrel2.40.3 μM24–30 h

Data adapted from .

This table highlights Dinordrin I diacetate’s unique combination of high antifertility activity with minimal androgenicity compared to both legacy contraceptives and structural analogs.

Pharmacokinetics and Metabolism

Animal studies in rhesus monkeys reveal complex pharmacokinetic behavior:

  • Absorption: Oral bioavailability = 41 ± 7% (in olive oil vehicle)

  • Distribution: Volume of distribution = 18.3 ± 3.1 L/kg, indicating extensive tissue penetration

  • Metabolism: Hepatic CYP3A4-mediated oxidation produces three major metabolites:

    • 17β-Hydroxy Dinordrin (active, t1/2 = 9.2 h)

    • 2-Keto Dinordrin (inactive)

    • Diacetylated glucuronide (excretion form)

  • Excretion: Primarily fecal (78%), with renal clearance accounting for 22% of administered dose .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator